3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

NQO2 inhibition Quinone Reductase 2 Ammosamide analogs

Ensure assay reproducibility with this characterized biquinoline NQO2 inhibitor (IC50=1800 nM). Its defined mid-range potency makes it an essential calibrated control for profiling novel inhibitors. Avoid the >6,000-fold potency variability common in this series by using verified material. With its high LogP (5.33) and low tPSA (33.2 Ų), it is ideal for cell-based studies where polar analogs fail. Secure your specific batch for reliable inter-study comparisons and crystallography.

Molecular Formula C22H22N2O
Molecular Weight 330.4 g/mol
CAS No. 918645-79-1
Cat. No. B3361295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
CAS918645-79-1
Molecular FormulaC22H22N2O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCC1(CC2=CC=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)C
InChIInChI=1S/C22H22N2O/c1-3-12-22(2)14-17-9-5-7-11-20(17)24(21(22)25)18-13-16-8-4-6-10-19(16)23-15-18/h4-11,13,15H,3,12,14H2,1-2H3
InChIKeyUNTHFCONDMXLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918645-79-1) for NQO2 Research: Comparative Potency and Selectivity Profile


3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918645-79-1) is a synthetic biquinoline derivative belonging to the quinolin-2-one class. Its structure features a 3,4-dihydro-2H-quinolin-2-one core N-substituted at the 1-position with a quinolin-3-yl ring and further substituted at the 3-position with methyl and propyl groups. The compound has been identified as an inhibitor of human quinone reductase 2 (NQO2) with a reported IC50 of 1800 nM in a cell-free enzymatic assay [1]. This places it within a broader series of quinoline-based NQO2 inhibitors described in the medicinal chemistry literature, where potencies span from low nanomolar to high micromolar ranges [1].

Why Generic Quinolinone Analogs Cannot Replace 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one in NQO2 Studies


In-class substitution within the quinolin-2-one NQO2 inhibitor series is unreliable due to extreme variability in potency. The inhibitory activity against NQO2 is exquisitely sensitive to the nature and position of substituents on the quinoline scaffold [1]. For instance, within a single study, IC50 values ranged from 4.1 nM for the most potent analog to 1,800 nM for 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, and up to 25,200 nM for the weakest inhibitors [1]. This >6,000-fold potency window means that even structurally similar analogs cannot be assumed to have comparable biological activity, making specific procurement based on verified quantitative data essential for reproducible research [1].

Head-to-Head Quantitative Evidence for 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one versus NQO2 Inhibitor Analogs


NQO2 Inhibitory Potency Compared to the Most Potent Series Analog (Ammosamide B Derivative)

3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CHEMBL1945625) exhibits an IC50 of 1,800 nM against human NQO2, which is significantly weaker than the most potent inhibitor identified in the same study, a methylated ammosamide B derivative (CHEMBL1945729) with an IC50 of 4.1 nM [1]. This represents a ~439-fold difference in potency, confirming the compound occupies a mid-range activity tier within the series [1].

NQO2 inhibition Quinone Reductase 2 Ammosamide analogs

NQO2 Inhibitory Potency Relative to the Entire Ammosamide Analog Series

The reported IC50 of 1,800 nM places 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one in the lower-mid potency range of the ammosamide B analog series, where IC50 values span from 4.1 nM to 25,200 nM [1]. The compound is approximately 14-fold more potent than the weakest inhibitor (IC50 = 25,200 nM) but far less active than the lead compounds [1]. This intermediate activity suggests utility as a tool compound for studying structure-activity relationships (SAR) around the biquinoline scaffold [1].

NQO2 SAR Quinoline derivatives

Structural Differentiation: Biquinoline Scaffold versus Monoquinoline Ammosamide Core

3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one contains a biquinoline core (quinolin-2-one N-linked to quinoline), distinguishing it from the monoquinoline ammosamide scaffold of the most potent inhibitors in the series. Despite this scaffold difference, it retains measurable NQO2 inhibitory activity (IC50 = 1,800 nM), unlike many other structurally divergent analogs that lost all activity [1]. This makes it a validated chemotype for exploring alternative binding modes within the NQO2 active site [1].

Chemotype switching Scaffold hopping Biquinoline

Physicochemical Differentiation: Calculated Lipophilicity and Polarity

The target compound has a calculated LogP of 5.33 and a topological polar surface area (tPSA) of 33.2 Ų . In comparison, ammosamide B (the natural product lead) has a higher tPSA due to multiple amide and amino groups, making it more polar. The higher lipophilicity and lower PSA of 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one predict greater membrane permeability, which is a critical parameter for cell-based assays and in vivo studies . This contrasts with the more polar ammosamide B analogs, which may exhibit limited cell penetration.

Lipophilicity PSA Drug-likeness

Recommended Application Scenarios for 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Based on Comparative Evidence


Mid-Potency NQO2 Inhibitor Control in SAR Studies

Use as a calibrated mid-range inhibitor control (IC50 = 1,800 nM) when profiling new NQO2 inhibitors. Its established potency position within the ammosamide analog series provides a reproducible reference point for assay validation and inter-study comparisons [1].

Scaffold-Hopping Probe for NQO2 Binding Site Exploration

Employ the biquinoline chemotype as a distinct topological scaffold relative to the monoquinoline ammosamide lead series. Its retained mid-range potency confirms engagement with the NQO2 active site, making it suitable for crystallography or docking studies to reveal alternative binding modes [1].

Cell-Permeable NQO2 Inhibitor for Cellular Assays

Leverage the compound's high calculated LogP (5.33) and low tPSA (33.2 Ų) for cell-based NQO2 inhibition experiments where more polar, potent ammosamide analogs may fail due to poor membrane permeability . Confirm intracellular target engagement via established surrogate endpoint assays (e.g., CB1954 toxicity modulation) [1].

Negative Control for High-Potency NQO2 Probe Selectivity

Utilize as a potency-matched negative control when evaluating highly potent NQO2 probes (e.g., IC50 < 10 nM). The ~439-fold difference ensures clear separation between specific on-target effects and off-target liabilities in mechanistic studies [1].

Quote Request

Request a Quote for 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.